Bis(3,4-epoxycyclohexylmethyl) adipate

Viscosity Cationic UV Curing Cycloaliphatic Epoxy

Bis(3,4-epoxycyclohexylmethyl) adipate (CAS 3130-19-6) is a difunctional cycloaliphatic epoxy monomer characterized by two epoxycyclohexyl groups linked via a flexible adipate ester chain. This structure enables rapid cationic UV polymerization with low shrinkage and resistance to oxygen inhibition.

Molecular Formula C20H30O6
Molecular Weight 366.4 g/mol
CAS No. 3130-19-6
Cat. No. B1265397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,4-epoxycyclohexylmethyl) adipate
CAS3130-19-6
Molecular FormulaC20H30O6
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4
InChIInChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2
InChIKeyDJUWPHRCMMMSCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3,4-epoxycyclohexylmethyl) adipate (CAS 3130-19-6): A Flexible Cycloaliphatic Epoxy Monomer for UV-Cationic Curing


Bis(3,4-epoxycyclohexylmethyl) adipate (CAS 3130-19-6) is a difunctional cycloaliphatic epoxy monomer characterized by two epoxycyclohexyl groups linked via a flexible adipate ester chain. This structure enables rapid cationic UV polymerization with low shrinkage and resistance to oxygen inhibition [1]. It is supplied as a low-viscosity liquid (400–750 cP at 25°C) and is inherently halogen-free, making it suitable for electronic and optical applications where ionic purity and flexibility are required .

Why Substituting Bis(3,4-epoxycyclohexylmethyl) adipate with Other Cycloaliphatic Epoxies Compromises Formulation Performance


Cycloaliphatic epoxies are not interchangeable. The adipate ester backbone of this compound directly influences cured network architecture, reducing brittleness and enabling higher ultimate conversion compared to more rigid cycloaliphatic analogs [1]. Substitution with common cycloaliphatic monomers like ERL-4221 or bisphenol A-based epoxies can alter cure kinetics, lower elongation at break, and introduce undesirable halogen content, ultimately compromising performance in applications requiring precise mechanical and electrical properties .

Quantitative Differentiation of Bis(3,4-epoxycyclohexylmethyl) adipate: A Comparator-Based Evidence Guide for Scientific Selection


Reduced Monomer Viscosity vs. ERL-4221 and DGEBA Enables Solvent-Free Processing

Bis(3,4-epoxycyclohexylmethyl) adipate exhibits a viscosity of 500–650 cP at 25°C, as reported for the commercial grade UviCure S128 [1]. This is significantly lower than bisphenol A diglycidyl ether (DGEBA), a standard epoxy monomer with viscosity typically exceeding 10,000 cP, and is comparable to or slightly lower than the widely used cycloaliphatic comparator ERL-4221 (3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate), which has a reported specific gravity of 1.173 and is generally recognized as a low-viscosity monomer [2]. The lower viscosity facilitates solvent-free formulation and improves substrate wetting in coatings and electronic encapsulants.

Viscosity Cationic UV Curing Cycloaliphatic Epoxy

Adipate Backbone Imparts Intrinsic Flexibility vs. Rigid Cycloaliphatic Analog ERL-4221

The adipate ester linkage in Bis(3,4-epoxycyclohexylmethyl) adipate acts as a flexible spacer, reducing crosslink density and increasing network mobility relative to the more rigid cycloaliphatic epoxy ERL-4221 [1]. A comparative study on anhydride-cured cycloaliphatic systems demonstrated that the Young's modulus of a resin based on a structurally related hexahydrophthalate ester (BE) was 31% higher than that of the adipate-based analog (BA), confirming that the adipate backbone yields a lower modulus, more flexible cured material [2]. This flexibility is essential for applications requiring stress relief, such as electronic encapsulants and flexible adhesives.

Flexibility Mechanical Properties Epoxy Resin

Halogen-Free Purity Profile Enables Use in Corrosion-Sensitive Electronics

Commercial grades of Bis(3,4-epoxycyclohexylmethyl) adipate are manufactured to contain no halogen impurities such as chlorine, a critical specification for electronic applications . In contrast, many conventional epoxy resins, particularly those derived from epichlorohydrin (e.g., DGEBA), contain residual hydrolyzable chlorides that can cause corrosion of metal interconnects and wire bonds under humid conditions. The halogen-free nature of this cycloaliphatic monomer ensures ionic purity, which is essential for long-term reliability in semiconductor packaging and printed circuit board coatings.

Halogen-Free Electronic Encapsulation Cycloaliphatic Epoxy

Best-Fit Application Scenarios for Bis(3,4-epoxycyclohexylmethyl) adipate Based on Quantitative Differentiation Evidence


Flexible UV-Curable Coatings and Adhesives for Plastic Substrates

The intrinsic flexibility imparted by the adipate backbone (as evidenced by modulus data in Section 3) makes this monomer ideal for coatings and adhesives on flexible plastic substrates (e.g., PET, polycarbonate) where rigid epoxy formulations would crack or delaminate. Its low viscosity supports high-speed roll-to-roll processing without solvent dilution [1].

Electronic Encapsulants and Potting Compounds Requiring Halogen-Free Purity

The halogen-free specification and low moisture absorption of cured Bis(3,4-epoxycyclohexylmethyl) adipate networks make this monomer suitable for encapsulating sensitive electronic components (e.g., LEDs, MEMS, wire bonds) where ionic contamination would cause corrosion failures . The low viscosity facilitates complete void-free potting of fine-pitch geometries.

Cationic UV-Curable 3D Printing and Stereolithography Resins

Rapid cationic UV cure kinetics and low shrinkage during polymerization enable high-resolution 3D printing via stereolithography or digital light processing. The flexibility of the cured network reduces warpage and internal stress in printed parts, improving dimensional accuracy and mechanical integrity compared to more rigid cycloaliphatic monomers like ERL-4221 [1].

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